Taurine

説明

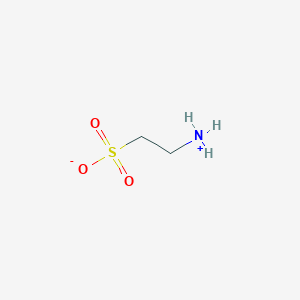

タウリン、別名2-アミノエタンスルホン酸は、天然に存在するアミノスルホン酸です。動物組織に広く分布しており、胆汁の主要成分です。 タウリンは大腸に存在し、ヒトの体重の最大0.1%を占めています 。 タウリンは、1827年にドイツの科学者フリードリッヒ・ティデマンとレオポルト・グメリンによって、オウギョの胆汁から初めて単離されました .

2. 製法

合成経路と反応条件: タウリンは、主に2つの化学的経路によって合成されます。

エチレンオキシドと亜硫酸水素ナトリウムの反応: この反応はイセチオン酸を生成し、その後タウリンに変換されます.

アジリジンと亜硫酸の反応: この方法は、単一ステップの反応によって直接タウリンを生成します.

工業生産方法: タウリンの工業生産は、主に上記のような化学合成方法によって行われます。 タウリンの需要の高まりにより、ペットフード、医薬品、栄養補助食品などの用途で大量生産されています .

反応の種類:

一般的な試薬と条件:

主要な製品:

タウリンクロラミン: タウリンの酸化によって生成され、抗菌作用を示します.

タウリン誘導体: 置換反応によってさまざまな誘導体が生成され、生化学で応用されています.

4. 科学研究の応用

タウリンは、科学研究において幅広い応用範囲を持っています。

準備方法

Synthetic Routes and Reaction Conditions: Taurine can be synthesized through two main chemical routes:

Reaction of Ethylene Oxide with Sodium Bisulfite: This reaction forms isethionic acid, which is then converted to this compound.

Reaction of Aziridine with Sulfurous Acid: This method directly produces this compound through a single-step reaction.

Industrial Production Methods: The industrial production of this compound primarily involves the chemical synthesis methods mentioned above. The demand for this compound has led to its large-scale production, with applications in pet food, pharmaceuticals, and dietary supplements .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form this compound chloramine, which has antimicrobial properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and hypochlorous acid are commonly used oxidizing agents for this compound.

Catalysts: this compound can act as a catalyst in organic reactions, promoting environmentally friendly processes.

Major Products:

This compound Chloramine: Formed through the oxidation of this compound, it exhibits antimicrobial properties.

This compound Derivatives: Various derivatives are formed through substitution reactions, which have applications in biochemistry.

科学的研究の応用

Neurological Applications

Taurine has garnered significant attention for its neuroprotective properties. Research indicates that it can protect against various neurological disorders:

- Stroke and Ischemia : this compound has been shown to mitigate the effects of glutamate toxicity and reduce calcium overload in neurons, which is critical during ischemic events. Studies suggest that this compound supplementation may enhance neuronal survival and function following stroke or cerebral ischemia .

- Neurodegenerative Diseases : Evidence supports the use of this compound in managing conditions like Alzheimer's disease and Parkinson's disease. Its antioxidant properties help reduce oxidative stress, a significant factor in neurodegeneration .

- Memory and Cognitive Function : Animal studies have demonstrated that this compound supplementation improves memory and cognitive performance, particularly in aging populations. For example, this compound-treated mice exhibited enhanced memory retention and reduced anxiety-like behaviors .

Cardiovascular Health

This compound has been recognized for its cardioprotective effects:

- Heart Failure : In Japan, this compound is approved as a treatment for congestive heart failure. It helps improve cardiac function by reducing oxidative stress and inflammation within cardiac tissues .

- Blood Pressure Regulation : Meta-analyses indicate that this compound supplementation significantly lowers systolic and diastolic blood pressure, making it a potential adjunct therapy for hypertension .

Metabolic Health

The role of this compound in metabolic health is increasingly documented:

- Diabetes Management : this compound has shown promise in improving insulin sensitivity and glycemic control in both type 1 and type 2 diabetes models. Its antioxidant properties may protect pancreatic beta cells from oxidative damage .

- Obesity Prevention : Studies indicate that this compound supplementation can prevent weight gain and improve lipid metabolism in animal models. It enhances exercise performance and energy expenditure through various metabolic pathways .

Aging and Longevity

Recent research highlights this compound's potential as an anti-aging compound:

- Lifespan Extension : Experiments on middle-aged mice revealed that this compound supplementation increased lifespan by approximately 10-12% while also enhancing overall health markers such as bone density and immune function .

- Cellular Health : this compound has been linked to improved mitochondrial function, reduced DNA damage, and decreased accumulation of senescent cells (often referred to as "zombie cells"). These effects contribute to a healthier aging process .

Other Therapeutic Applications

This compound's protective effects extend to various other health conditions:

- Oxidative Stress Protection : this compound acts as a potent free radical scavenger, offering protection against oxidative damage induced by environmental toxins or pharmaceuticals like methotrexate .

- Eye Health : this compound deficiency has been associated with retinal degeneration; thus, supplementation may help prevent vision loss related to oxidative stress in the retina .

Data Summary Table

作用機序

タウリンは、さまざまなメカニズムを通じてその効果を発揮します。

膜の安定化: タウリンは細胞膜の安定化を助け、細胞を損傷から保護します.

浸透圧調節: タウリンは細胞内の電解質のバランスを調節し、細胞の恒常性を維持します.

抗酸化作用: タウリンは抗酸化作用を示し、酸化ストレスと炎症を軽減します.

カルシウムの調節: タウリンは細胞内カルシウムレベルを調節し、さまざまな細胞プロセスに影響を与えます.

類似の化合物:

ヒポタウリン: タウリンの前駆体であり、類似の生化学的経路に関与しています.

システイン酸: もう1つの硫黄含有アミノ酸であり、タウリンの生合成に関与しています.

システインスルフィン酸: タウリンの生合成における中間体です.

タウリンの独自性: タウリンは、動物組織に広く存在し、さまざまな生理学的役割を持つという点で独特です。 他のアミノ酸とは異なり、タウリンはタンパク質に取り込まれるのではなく、遊離形で存在し、さまざまな細胞プロセスに関与することができます .

類似化合物との比較

Hypotaurine: A precursor to this compound, involved in similar biochemical pathways.

Cysteic Acid: Another sulfur-containing amino acid, involved in the biosynthesis of this compound.

Cysteine Sulfinic Acid: An intermediate in the biosynthesis of this compound.

Uniqueness of this compound: this compound is unique due to its widespread presence in animal tissues and its diverse physiological roles. Unlike other amino acids, this compound is not incorporated into proteins but exists in free form, allowing it to participate in various cellular processes .

生物活性

Taurine, a sulfur-containing amino acid, has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of this compound's biological functions, mechanisms of action, and its implications for health and disease, supported by case studies and research findings.

Overview of this compound

This compound is not classified as a traditional amino acid because it lacks a carboxyl group. It is synthesized in the body from cysteine and methionine and plays crucial roles in various physiological processes, including osmoregulation, bile salt formation, and modulation of calcium signaling. Importantly, this compound acts as an antioxidant and has neuroprotective properties, making it essential for maintaining cellular homeostasis.

Biological Functions of this compound

- Osmoregulation : this compound helps regulate cell volume and osmotic balance, particularly in the brain and renal medulla .

- Antioxidant Activity : It protects cells from oxidative stress by neutralizing reactive oxygen species (ROS) and reducing lipid peroxidation .

- Neuroprotection : this compound has been shown to protect neurons from excitotoxicity induced by glutamate, inhibiting calcium influx and preventing apoptosis .

- Cardiovascular Health : It contributes to cardiovascular function by regulating blood pressure and improving endothelial function .

This compound exerts its effects through several mechanisms:

- Calcium Regulation : By inhibiting calcium channels, this compound prevents excessive calcium influx that can lead to cell death.

- Mitochondrial Protection : It enhances mitochondrial function by promoting ATP production and protecting against mitochondrial dysfunction .

- Inflammatory Response Modulation : this compound reduces inflammation by neutralizing hypochlorous acid, which is produced during inflammatory responses .

Longevity Studies in Animal Models

Recent studies have demonstrated this compound's potential to extend lifespan and improve healthspan in various animal models:

- Mice Study : In a study involving middle-aged mice, this compound supplementation increased average lifespan by 10-12%, with improvements in various health markers such as muscle endurance, bone density, and cognitive function . This was attributed to the reduction of "zombie cells," improved mitochondrial function, and enhanced glucose metabolism.

- Monkeys Study : Similar effects were observed in monkeys, suggesting that this compound's benefits may extend beyond rodent models .

| Animal Model | Age Group | Lifespan Increase | Health Improvements |

|---|---|---|---|

| Mice | Middle-aged | 10-12% | Muscle endurance, cognitive function |

| Monkeys | Middle-aged | Not specified | Improved overall health |

Neuroprotective Effects

Research has highlighted this compound's role in neuroprotection:

- A study involving primary neuronal cultures showed that this compound mitigates glutamate-induced toxicity through multiple pathways, including inhibition of calpain activation and prevention of oxidative stress .

Research Findings

- Oxidative Stress Protection : this compound's ability to reduce oxidative damage has been linked to its role in enhancing mitochondrial function and ATP production .

- Metabolic Regulation : this compound improves glucose homeostasis and gastrointestinal transit time in animal models, which may have implications for metabolic disorders like diabetes .

- Cognitive Function : In behavioral tests, this compound-treated mice exhibited reduced anxiety-like behavior and improved memory performance compared to controls .

特性

IUPAC Name |

2-aminoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAWQZATWQOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NH2CH2CH2SO3H, C2H7NO3S | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | taurine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Taurine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021304 | |

| Record name | l-Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Large white crystals or white powder., Dry Powder, Colorless solid; [Merck Index] White solid; [CAMEO] Colorless crystals with lumps; [Sigma-Aldrich MSDS], Solid, White to cream coloured crystaline solid; | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanesulfonic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Taurine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Taurine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

It decomposes before reaching boiling point (325ºC) | |

| Record name | Taurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4), 50 to 100 mg/mL at 74.3 °F (NTP, 1992), In water, 94.9 g/L at 25 °C, Soluble in 15.5 parts of water at 12 °C; 100 parts of 95% alcohol dissolves 0.004 parts at 17 °C; insoluble in absolute alcohol, 80.7 mg/mL, Soluble in water, Soluble (in ethanol) | |

| Record name | SID46500351 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Taurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Taurine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Density = 1.7 g/cu cm, Bulk density = 0.65-0.75 g/cu cm | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000172 [mmHg] | |

| Record name | Taurine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The diet supplements containing taurine function by replacing the missing nutriments in the body. Taurine, as a single agent, presents different functions like substrate for formation of bile salts, cell volume regulation, modulation of intracellular calcium, cytoprotection of central nervous system, etc. | |

| Record name | Taurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

Taurine is a white crystalline powder that is almost odourless but with a slightly acidic taste. It contains by specification at least 98.0 % taurine in dried substance. Analysis of five batches of the active substance showed an average content of 99.5 +/- 0.1 % taurine and a loss on drying of 0.07 +/- 0.01 %.11 The final additive may be formulated by adding a maximum 0.8 % of an anti-caking agent (SiO2). Three batches of the additive were analysed for impurities, one batch with six replicate samples and another batch with three replicate samples. In all batches, sulphated ash was < 0.06 % (in one batch residue on ignition 0.06 %), chloride < 0.01 %, sulphate < 0.01 %, ammonium salt < 0.02 %, related substances < 0.2 %, heavy metals (expressed as lead) < 10 mg/kg and arsenic < 1.0 mg/kg (two batches). | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Monoclinic prisms from water | |

CAS No. |

107-35-7 | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Taurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taurine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | taurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | taurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | l-Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Taurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EQV5MLY3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

572 °F (decomposes) (NTP, 1992), 325 °C (decomposes), 300 °C | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Taurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。